N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-8-18-16(22)17(23)19-15-12-9-26(24,25)10-13(12)20-21(15)14-7-5-4-6-11(14)2/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRDIFLKSDLUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings related to its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in medicinal chemistry. The presence of an allyl group and oxalamide moiety contributes to its reactivity and biological profile.
1. Antitumor Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor activity. In particular, studies have shown that compounds similar to this compound can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma. This inhibition is crucial for the development of targeted therapies in cancer treatment .
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:
- Nitric Oxide Production : Certain pyrazole compounds have been shown to decrease the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses .
3. Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole derivatives are noteworthy:
- Bacterial Inhibition : Studies indicate that specific pyrazole-based compounds demonstrate significant antibacterial activity against various strains of bacteria by disrupting cell membrane integrity and inhibiting growth .
Case Studies
A number of studies have investigated the biological effects of thieno[3,4-c]pyrazole derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of BRAF(V600E) with IC50 values indicating potent antitumor activity. |
| Study B | Showed that pyrazole derivatives reduced TNF-α levels by 50% in vitro, highlighting their anti-inflammatory potential. |
| Study C | Reported moderate to high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
- Cell Membrane Disruption : Alteration of bacterial cell membranes leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazole Family
The thienopyrazole scaffold is a common structural motif in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The allyl group in the target compound may enhance solubility compared to the 1-phenylethyl group in the 2004 analogue , as allyl is less lipophilic.
- The o-tolyl substituent at the 2-position is conserved across analogues, suggesting its critical role in target binding (e.g., hydrophobic interactions).
Linker Modifications: The oxalamide linker in the target compound differs from the acetamide linkers in patented analogues .
Biological Activity: Autotaxin inhibition is explicitly cited for thieno[3,4-c]pyrazol-3-yl acetamides in recent patents . While the target compound’s activity is unconfirmed, structural alignment suggests similar mechanisms.
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
- Sulfone Group Impact: The 5,5-dioxido group in the target compound likely enhances polarity and metabolic stability compared to non-sulfonated analogues.
Research Findings and Hypotheses
- Autotaxin Inhibition: Patent data indicates that thienopyrazole derivatives with acetamide linkers exhibit IC50 values in the nanomolar range for autotaxin. The target compound’s oxalamide linker may alter potency due to steric or electronic effects.
- Therapeutic Potential: Autotaxin inhibitors are investigated for fibrosis and cancer. The allyl group’s balance of hydrophobicity and reactivity could optimize bioavailability in these contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
